Tamiphosphor
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H25N2O5P |
|---|---|
Molecular Weight |
320.32 g/mol |
IUPAC Name |
[(3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexen-1-yl]phosphonic acid |
InChI |
InChI=1S/C13H25N2O5P/c1-4-9(5-2)20-12-7-10(21(17,18)19)6-11(14)13(12)15-8(3)16/h7,9,11-13H,4-6,14H2,1-3H3,(H,15,16)(H2,17,18,19)/t11-,12+,13+/m0/s1 |
InChI Key |
MSIIIHISTLWEPM-YNEHKIRRSA-N |
Isomeric SMILES |
CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)N)P(=O)(O)O |
Canonical SMILES |
CCC(CC)OC1C=C(CC(C1NC(=O)C)N)P(=O)(O)O |
Synonyms |
oseltamivir phosphonic acid tamiphospho |
Origin of Product |
United States |
Synthesis and Chemical Derivatization of Tamiphosphor
Retrosynthetic Strategies for Tamiphosphor Core Structure Construction
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. wikipedia.org This approach allows chemists to logically plan a synthetic route by identifying key bond disconnections and strategic transformations. For the complex core of this compound, retrosynthesis reveals that the primary challenges are the stereocontrolled formation of the cyclohexene (B86901) ring and the installation of its multiple functional groups.
Cyclohexene Ring Formation Methodologies
The construction of the highly functionalized cyclohexene ring is a critical aspect of this compound synthesis. Various methodologies have been developed to achieve this, with intramolecular reactions being particularly prominent.
A frequently employed and effective strategy for constructing the cyclohexene core of this compound is the intramolecular Horner–Wadsworth–Emmons (HWE) reaction. nih.gov This reaction involves the cyclization of a linear precursor containing both a phosphonate (B1237965) and a carbonyl group (an aldehyde or ketone) to form a carbon-carbon double bond within the ring. wikipedia.orgresearchgate.net
In one notable synthesis, the HWE reaction was utilized to create the cyclohexene phosphonate intermediate. This key step establishes the unsaturated six-membered ring that forms the backbone of the this compound molecule. The precursor for this intramolecular reaction is typically a carefully synthesized acyclic compound containing the necessary functional groups at opposing ends, poised for cyclization. The HWE reaction is favored for its reliability and its tendency to form the thermodynamically more stable (E)-alkene, which is a desired feature in many synthetic routes. alfa-chemistry.com The water-soluble nature of the phosphate byproduct also simplifies purification compared to the traditional Wittig reaction. alfa-chemistry.com
Palladium-catalyzed reactions are powerful tools in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. rsc.org In the context of synthesizing cyclic structures, palladium-catalyzed cyclizations offer a versatile method for ring formation under mild conditions. nih.govnih.gov While widely used for various carbocycles and heterocycles, the specific application of palladium-catalyzed cyclization coupled with phosphonylation for the direct synthesis of the this compound core is not as extensively documented as HWE-based approaches. However, palladium catalysis has been explored for related transformations in the synthesis of analogous compounds. For instance, a palladium-catalyzed carbonylation was attempted in one synthetic route to introduce a related functional group, though it was ultimately unsuccessful. The development of a direct palladium-catalyzed cyclization and phosphonylation remains an area for potential synthetic innovation.
Stereoselective Synthetic Pathways
Achieving the correct three-dimensional arrangement of atoms (stereochemistry) is crucial for the biological activity of this compound. Synthetic strategies must therefore incorporate steps that control the formation of multiple stereocenters.
Another strategy relies on using a chiral starting material to impart stereocontrol throughout the synthesis. This "chiral pool" approach leverages the inherent stereochemistry of a readily available natural product to guide the formation of the new stereocenters.
Key Starting Materials and Precursors for this compound Synthesis
D-Xylose-Based Approaches
D-Xylose, a naturally occurring pentose sugar, has been successfully employed as a chiral precursor for the enantioselective synthesis of this compound. nih.govfrontiersin.orgnih.govresearchgate.net Using D-xylose provides a cost-effective and stereochemically defined starting point. In this synthetic pathway, the inherent chirality of the sugar is used to control the stereochemistry of the final product.
The synthesis begins with the chemical modification of D-xylose to construct a linear intermediate that contains the necessary carbon backbone and functional groups. nsf.gov A key transformation in this route is an intramolecular Horner–Wadsworth–Emmons reaction, which is used to form the cyclohexene phosphonate core of the molecule. This approach avoids the use of potentially hazardous reagents like sodium azide by employing diphenylphosphoryl azide under Mitsunobu conditions to introduce the azido group with the correct stereochemistry. This method is versatile, allowing for the synthesis of not only this compound but also its carboxylate counterpart, oseltamivir (B103847).
Table 1: Comparison of Selected Synthetic Strategies for this compound
| Strategy | Key Reaction | Starting Material | Key Features |
|---|---|---|---|
| Intramolecular Cyclization | Horner-Wadsworth-Emmons (HWE) Reaction | D-Xylose | Utilizes a chiral pool starting material to control stereochemistry; HWE reaction efficiently forms the cyclohexene ring. |
| Stereoselective Aziridination | Enzymatic Resolution | 4-Hydroxycyclohexenone | Early-stage stereocontrol via aziridination and enzymatic resolution; leads to high enantiomeric excess. |
N-Acetyl-D-Glucosamine-Derived Pathways
A notable synthetic approach to this compound utilizes N-acetyl-D-glucosamine, a readily available and inexpensive monosaccharide, as the chiral starting material. tib.eunih.gov This pathway leverages the inherent stereochemistry of the sugar to establish the required stereocenters in the final product.
One reported synthesis commences with the transformation of N-acetyl-D-glucosamine into a pivotal aldehyde intermediate. tib.eu A key step in this sequence is an intramolecular Horner-Wadsworth-Emmons reaction, which is employed to construct the functionalized cyclohexene ring system. tib.eu The existing N-acetyl group on the sugar is strategically converted into an azido group. This transformation is crucial for the subsequent introduction of the 3-pentoxy group with the desired stereochemistry via an aziridination reaction. tib.eu
The synthesis of various N-acetyl-D-glucosamine and D-galactosamine analogs, including those with multiple fluorinations, has also been described, highlighting the versatility of this starting material in generating diverse carbohydrate-based structures. beilstein-journals.orgresearchgate.net
Bromoarene cis-Dihydrodiol-Based Routes
The synthesis involves several regio- and stereoselective reactions, which contribute to the high efficiency and simplified purification procedures, as many of the intermediates are crystalline. ntu.edu.tw The bromine atom of the starting material is strategically converted to the phosphonate group in a later step of the synthesis. Specifically, a Pd-catalyzed coupling reaction with diethyl phosphite is used to form the phosphonate ester, which is subsequently deprotected to yield this compound. ntu.edu.tw
4-Hydroxycyclohexenone as a Precursor
A synthetic route to this compound has also been developed starting from 4-hydroxycyclohexenone. researchgate.netchemicalbook.comresearchgate.net A pivotal step in this pathway is the stereoselective aziridination of a protected form of 4-hydroxycyclohexenone. researchgate.net The resulting aziridine is then resolved enzymatically to achieve high enantiomeric excess. researchgate.net
Optimization of Synthetic Efficiency and Yield for this compound
The development of azide-free processes for introducing the amino functionality represents another key optimization. For instance, the use of tetrabutylammonium cyanate as a source for the amine group circumvents the need for potentially explosive azide reagents. ntu.edu.tw
| Starting Material | Key Reactions | Overall Yield | Ref |
| Bromoarene cis-1,2-dihydrodiol | Microbial oxidation, Pd-catalyzed phosphonylation | 21-26% | ntu.edu.tw |
| 4-Hydroxycyclohexenone | Stereoselective aziridination, Enzymatic resolution | 19% (from intermediate) | researchgate.net |
Generation of this compound Derivatives and Analogues
The chemical scaffold of this compound has been modified to generate a range of derivatives and analogues. These efforts are aimed at exploring the structure-activity relationships of this class of compounds and potentially identifying molecules with enhanced biological profiles.
Monoesterification of the Phosphonate Moiety
The phosphonate group of this compound offers a prime site for chemical modification through esterification. Monoesterification, in particular, has been investigated as a strategy to create prodrugs of this compound. frontiersin.orgnih.gov The rationale behind this approach is to mask one of the acidic protons of the phosphonate group, which can improve the pharmacokinetic properties of the molecule, such as its oral bioavailability.
Various monoesters of phosphonates have been synthesized and evaluated. nih.govfigshare.com The synthesis of these monoesters can be achieved through several methods, including direct esterification of the phosphonic acid or by controlled hydrolysis of a corresponding diester. mdpi.com For instance, microwave-assisted direct esterification has been shown to be an effective method for the synthesis of phosphonate monoesters. figshare.com
| Prodrug Strategy | Moiety | Rationale |
| Acyloxyalkyl esters | pivaloyloxymethyl (POM) | Enzymatic cleavage to release the active drug. nih.gov |
| S-acylthioethyl (SATE) esters | - | Esterase-mediated cleavage to release the active drug. nih.gov |
| Alkyloxyalkyl monoesters | Hexadecyloxypropyl (HDP) | Improved activity against certain viruses. nih.gov |
Guanidino Analogues of this compound
Replacement of the amino group in this compound with a guanidino group has been explored as a strategy to generate novel analogues. nih.govresearchgate.netnih.govmdpi.comresearchgate.net The guanidinium (B1211019) group is more basic than the amino group and can potentially engage in different interactions with the target enzyme.
The synthesis of guanidino analogues typically involves the reaction of an appropriate amino precursor with a guanidinylating agent. researchgate.net Various methods for the synthesis of guanidines have been developed, including the use of S-methylisothiourea or N,N′-di-(tert-butoxycarbonyl)thiourea in the presence of a coupling agent. researchgate.net
One study reported that a guanidine analogue of a related phosphonate compound was an effective inhibitor of the H274Y mutant of H5N1 neuraminidase, suggesting that this modification can lead to compounds with altered and potentially beneficial inhibitory profiles. ntu.edu.tw
Other C-1 Modified Phosphonate Congeners
The development of this compound, where the C-1 carboxylate of oseltamivir is replaced by a phosphonate group, has paved the way for extensive chemical derivatization at this critical position. Modifications to the C-1 phosphonate moiety are explored to modulate the binding affinity of the inhibitor to the neuraminidase active site and to improve its pharmacokinetic profile. Key research has centered on the synthesis and biological evaluation of various phosphonate esters, including diester and a range of monoester analogues.
Synthesis of Phosphonate Diesters and Monoesters
Synthetic routes to this compound and its derivatives frequently proceed through a diethyl phosphonate intermediate. nih.gov This diester serves as a common precursor for generating other C-1 modified congeners.
This compound Diethyl Ester: The construction of the core cyclohexenephosphonate structure is often accomplished via an intramolecular Horner-Wadsworth-Emmons reaction or through palladium-catalyzed coupling methods. nih.govnih.gov These synthetic strategies typically yield this compound as a diethyl ester (TP diethyl ester).
This compound (Phosphonic Acid): The diacid form, which is the active phosphonic acid, is produced by the complete hydrolysis of the corresponding diethyl ester. This transformation is commonly carried out by treating the TP diethyl ester with bromotrimethylsilane (TMSBr). nih.gov
This compound Monoethyl Ester: Selective monodealkylation of the diethyl ester yields the phosphonate monoester. For example, the treatment of TP diethyl ester with sodium ethoxide provides the this compound monoethyl ester. nih.gov
Extended Series of Monoalkyl Esters
To investigate structure-activity relationships and the influence of lipophilicity on antiviral efficacy, a series of this compound monoalkyl esters with varying alkyl chain lengths has been synthesized. nih.gov Molecular modeling has indicated the presence of a cavity near the key arginine residues (Arg118, Arg292, and Arg371) in the neuraminidase active site. This pocket is capable of accommodating the alkyl substituents of the phosphonate monoesters, potentially creating favorable hydrophobic interactions and enhancing binding affinity. nih.gov
The general synthetic approach for these monoesters begins with the preparation of the dialkyl phosphonate, which then undergoes a selective monodealkylation to yield the target monoester. The inhibitory potency of these C-1 modified congeners has been assessed against various strains of influenza A and B viruses, revealing that the length of the alkyl chain significantly impacts their inhibitory activity.
Table 1: Neuraminidase Inhibitory Activity of C-1 Modified this compound Congeners
| Compound | Modification at C-1 | Neuraminidase IC₅₀ (nM) vs. A/H1N1 | Neuraminidase IC₅₀ (nM) vs. A/H5N1 | Neuraminidase IC₅₀ (nM) vs. B/Taiwan/70641/2004 |
| This compound | Phosphonic Acid | 0.8 ± 0.2 | 0.9 ± 0.3 | 36 ± 6.9 |
| TP Monoethyl Ester | Monoethyl Phosphonate | 1.8 ± 0.06 | 2.5 ± 0.8 | 73.6 ± 14 |
| TP Monobutyl Ester | Monobutyl Phosphonate | 0.9 ± 0.1 | 1.1 ± 0.2 | 45.2 ± 9.1 |
| TP Monohexyl Ester | Monohexyl Phosphonate | 0.5 ± 0.1 | 0.6 ± 0.1 | 25.3 ± 5.4 |
| TPG Monoethyl Ester | Monoethyl Phosphonate | 0.4 ± 0.1 | 0.5 ± 0.1 | 2.1 ± 0.7 |
| TPG Monohexyl Ester | Monohexyl Phosphonate | 0.2 ± 0.05 | 0.3 ± 0.08 | 1.5 ± 0.4 |
| Note: TPG (Guanidino-Tamiphosphor) congeners also feature a modification at the C-5 position where the amino group is replaced by a guanidino group. |
The research findings indicate that extending the alkyl chain from an ethyl to a hexyl group can enhance inhibitory potency. nih.gov Notably, the TPG monohexyl ester demonstrated powerful inhibition across all tested viral strains. This improved activity is believed to result from the lipophilic alkyl chain occupying a hydrophobic pocket within the neuraminidase active site, leading to stronger binding. nih.gov
Molecular Mechanisms of Action of Tamiphosphor
Enzyme Binding and Active Site Interactions
The design of Tamiphosphor as a phosphonate (B1237965) congener of oseltamivir (B103847) was intended to create stronger interactions with the neuraminidase active site. psu.edu The active site of neuraminidase features a highly conserved inner shell of amino acid residues that are critical for substrate binding and catalysis. frontiersin.org this compound's effectiveness stems from its ability to form multiple, stable interactions with these key residues. sinica.edu.tw
A crucial feature of the neuraminidase active site is a triad (B1167595) of highly conserved arginine residues: Arg118, Arg292, and Arg371. frontiersin.orgnih.gov These residues create a positively charged pocket that interacts with the negatively charged carboxylate group of the natural substrate, sialic acid. frontiersin.orgnih.gov this compound was specifically designed to leverage this interaction. psu.edu The phosphonic acid moiety of this compound engages in extensive interactions with these three arginine residues. sinica.edu.twpsu.edu This strong binding to the tri-arginine cluster is a key determinant of its high inhibitory activity against various influenza virus strains, including those resistant to oseltamivir. nih.govpsu.edu
The substitution of oseltamivir's carboxylate group with a phosphonate group is a central feature of this compound's design. nih.gov The phosphonate group serves as a bioisostere of the carboxylate, but it offers distinct advantages in binding. nih.gov It is known that a phosphonate ion exhibits stronger electrostatic interactions with a guanidinium (B1211019) ion (the functional group in arginine) compared to a carboxylate ion. nih.govpsu.edu This thermodynamically favored interaction results in a more stable complex between this compound and the arginine triad in the neuraminidase active site. psu.edu This enhanced electrostatic interaction is a primary reason for this compound's higher affinity and superior inhibitory activity compared to its carboxylate counterpart, oseltamivir carboxylate. sinica.edu.twnih.govpsu.edu The negative charge on the phosphonate group is crucial for maintaining these necessary electrostatic interactions. psu.edu
The stability of the this compound-neuraminidase complex is further reinforced by an extensive network of hydrogen bonds. psu.edumdpi.com Molecular modeling studies have indicated that the phosphonic acid group of this compound can form up to eight hydrogen bonds with the key arginine residues (Arg118, R292, and R371) in the active site. psu.eduresearchgate.net This is a more extensive hydrogen-bonding network than that formed by oseltamivir carboxylate, which typically forms six pairs of hydrogen bonds. researchgate.net This robust network of hydrogen bonds significantly contributes to the high binding affinity and potent inhibition of the enzyme. sinica.edu.twmdpi.com
Structure Activity Relationships Sar of Tamiphosphor and Its Analogues
Influence of Phosphonate (B1237965) Modifications on Enzyme Inhibitionpsu.edunih.govgoogle.comresearchgate.netresearchgate.netmdpi.com
The replacement of the carboxylate group in oseltamivir (B103847) with a phosphonate group in Tamiphosphor leads to more potent inhibition of influenza neuraminidases. sinica.edu.twresearchgate.net This enhanced activity is attributed to the stronger electrostatic interactions between the phosphonate ion and the guanidinium (B1211019) groups of three key arginine residues (R118, R292, and R371) in the enzyme's active site. psu.edunih.gov Molecular docking experiments have shown that this compound's phosphonic acid moiety can form up to eight hydrogen bonds with these arginine residues, compared to the six formed by oseltamivir's carboxylate group. google.comnorthwestern.edu This stronger binding affinity contributes to its higher inhibitory activity against various human and avian influenza viruses, including oseltamivir-resistant strains. sinica.edu.twnih.gov
Interestingly, phosphonate diethyl esters of this compound are inactive against influenza viruses. psu.edu This is because the diester form lacks the negative charge necessary for the crucial electrostatic interactions with the arginine triad (B1167595) in the NA active site. psu.edunih.gov
Unlike the inactive diethyl esters, this compound monoalkyl esters retain significant inhibitory activity. nih.govnih.gov This is because the monoester form still possesses a negative charge on the phosphonate moiety, allowing for sufficient electrostatic interactions with the arginine residues (R118, R292, and R371) in the neuraminidase active site. psu.edunih.gov In some cases, the inhibitory potency of the monoesters is nearly equal to that of the free phosphonic acids in cell-based assays, which may be attributed to the increased lipophilicity of the monoesters leading to enhanced intracellular uptake. nih.gov
The nature of the alkyl substituent in the monoester has a notable effect on the compound's properties. For instance, the TPG monohexyl ester, being more lipophilic, demonstrates better cell permeability and intestinal absorption compared to the corresponding monoethyl ester. psu.edunih.gov However, this increased lipophilicity can also make the compound more susceptible to metabolic clearance, as seen with the monohexyl ester having a shorter half-life in mice. psu.edu Despite differences in permeability, the oral bioavailability of the monohexyl and monoethyl esters of guanidino-tamiphosphor were found to be similar. psu.edunih.gov
Table 1: Inhibitory Activities of this compound and its Analogues
| Compound | R Group | Neuraminidase Inhibition IC50 (nM) |
|---|---|---|
| Oseltamivir Carboxylate | - | 5.90 |
| This compound (TP) | H | 0.31 |
| TP Monoethyl Ester | Ethyl | 3.0 |
| Guanidino-tamiphosphor (TPG) | H | 0.06 |
| TPG Monoethyl Ester | Ethyl | 2.0 |
Data compiled from multiple research findings. psu.edunih.govnorthwestern.edu
Molecular modeling studies have identified a hydrophobic cavity, known as the 371-cavity, near the S1 site of the influenza virus neuraminidase. psu.edunih.gov This cavity can accommodate the alkyl substituents of this compound monoesters, leading to significant hydrophobic interactions that enhance the inhibitor's affinity for the enzyme. psu.edunih.govmolaid.com For example, analogues with phenylpropyl or (indol-3-yl)propyl substituents can extend into this cavity, gaining additional hydrophobic, π-π, and π-cation interactions. psu.edu This exploitation of a secondary binding pocket provides a clear avenue for designing more potent neuraminidase inhibitors. researchgate.net
Effects of Amino/Guanidino Group Modifications on Inhibitory Activitypsu.edusinica.edu.twnih.govmdpi.com
Modification of the C-5 substituent from an amino group to a more basic guanidino group significantly enhances the inhibitory activity of this compound analogues. psu.edunih.gov The resulting compound, guanidino-tamiphosphor (TPG), exhibits stronger electrostatic interactions with the acidic residues (E119, D151, and E227) within the neuraminidase active site. psu.edunih.gov This enhanced interaction leads to greater inhibitory potency, particularly against oseltamivir-resistant strains like the H275Y mutant. psu.edunih.govnih.gov The combination of the phosphonate group for binding to the arginine triad and the guanidino group for interacting with the acidic residues creates a highly potent neuraminidase inhibitor. psu.edugoogle.com
Comparative SAR Analysis with Oseltamivir Carboxylate and Zanamivirgoogle.comresearchgate.netmdpi.commdpi.comsinica.edu.twmdpi.comuochb.cz
Direct comparisons reveal that this compound and its analogues are generally more potent neuraminidase inhibitors than oseltamivir carboxylate. sinica.edu.twsinica.edu.tw this compound has been reported to be up to 19 times more potent in enzyme inhibition assays and 7 times more effective in cell-based anti-influenza assays than oseltamivir. sinica.edu.tw This superiority is primarily due to the stronger binding of the phosphonate group to the neuraminidase active site. sinica.edu.twsinica.edu.tw
When compared to zanamivir (B325), another potent neuraminidase inhibitor, the phosphonate congeners also show competitive and sometimes superior activity. researchgate.netmdpi.com For instance, zanamivir phosphonate demonstrated stronger inhibitory activities against H1N1, H3N2, and H5N1 influenza neuraminidases compared to zanamivir itself. mdpi.comnih.gov The structure of this compound, with its cyclohexene (B86901) scaffold similar to oseltamivir, provides a different backbone for presenting the key interacting groups compared to the dihydropyran ring of zanamivir. mdpi.commdpi.com
Table 2: Comparative Inhibitory Activity (IC50, nM)
| Compound | H1N1 (Wild-type) | H1N1 (H275Y Mutant) |
|---|---|---|
| Oseltamivir Carboxylate | 5.9 | 295 |
| This compound | 0.31 | 47 |
| Guanidino-tamiphosphor | 0.06 | 0.4 |
| Zanamivir | ~1-1.4 | - |
Data compiled from multiple research findings. psu.edunih.govresearchgate.netmdpi.comnorthwestern.edu
Computational Chemistry Approaches in SAR Elucidationresearchgate.netuochb.cz
Computational chemistry, including molecular modeling and docking experiments, has been instrumental in understanding the SAR of this compound. psu.edugoogle.comacs.org These methods have provided detailed insights into the binding modes of this compound and its analogues within the neuraminidase active site. google.com For example, computational studies were crucial in identifying the 371-cavity and rationalizing how hydrophobic substituents could enhance binding affinity. psu.edunih.gov Furthermore, molecular docking has been used to visualize and quantify the extensive hydrogen bonding network between the phosphonate group and the tri-arginine cluster, providing a theoretical basis for its enhanced potency. google.comnorthwestern.edu These computational tools continue to guide the rational design of next-generation neuraminidase inhibitors based on the this compound scaffold. uran.uanih.gov
Biochemical and Preclinical Pharmacological Profiles of Tamiphosphor
In Vitro Enzyme Inhibition Kinetics and Potency
The effectiveness of Tamiphosphor and its congeners as antiviral agents is rooted in their potent inhibition of the influenza virus neuraminidase enzyme. This inhibition is a critical mechanism for halting the replication and spread of the virus. nih.govnih.govsinica.edu.tw The phosphonate (B1237965) group in this compound is a key structural feature, designed as a bioisostere of the carboxylate group found in oseltamivir (B103847) carboxylate (OC). nih.govnih.gov This substitution allows for stronger electrostatic interactions with the three arginine residues (R118, R292, and R371) in the active site of the neuraminidase enzyme. psu.eduntu.edu.tw
Inhibition Constants (Ki) against Neuraminidase Subtypes (e.g., H1N1, H5N1)
The inhibitory activity of this compound and its derivatives against various influenza NA subtypes has been quantified using inhibition constants (Ki) and 50% inhibitory concentrations (IC50). This compound (TP, 3a) demonstrates significantly higher inhibitory activity against a range of influenza viruses, including wild-type and oseltamivir-resistant H1N1, H5N1, H3N2, and type B viruses, when compared to oseltamivir carboxylate. nih.gov For instance, against the wild-type H1N1 virus (A/WSN/1933), phosphonate monoalkyl esters of this compound have shown high NA inhibitory activities with IC50 values in the low nanomolar range (1.6–6.9 nM). psu.edu
The introduction of a guanidino group to create guanidino-tamiphosphor (TPG, 4a) and its monoesters further enhances inhibitory potency, particularly against oseltamivir-resistant strains like the H275Y mutant. nih.govpsu.edu While this compound monoesters were found to be less active against the H275Y mutant, guanidino-tamiphosphor monoesters exhibited strong inhibition with IC50 values below 90 nM. psu.edu
| Compound | Wild-type (WSN) IC50 (nM) | H275Y IC50 (nM) |
| 3c | 3.0 ± 2.0 | 1679 ± 43 |
| 3d | 6.9 ± 2.0 | 1443 ± 14 |
| 3e | 2.2 ± 0.5 | 1719 ± 56 |
| 3f | 1.8 ± 0.7 | 1283 ± 12 |
| 4c | 1.1 ± 0.1 | 25.1 ± 6.6 |
| 4d | 6.7 ± 3.1 | 10.9 ± 1.3 |
| 4e | 4.1 ± 0.8 | 89.2 ± 9.5 |
| 4f | 3.2 ± 0.8 | 24.6 ± 1.3 |
Data sourced from a study on this compound monoalkyl esters against wild-type H1N1 and oseltamivir-resistant influenza viruses. psu.edu
Cell-Based Antiviral Assays
Cell-based assays are crucial for determining the antiviral efficacy of compounds in a biological context. creative-diagnostics.com These assays measure the ability of a compound to inhibit viral replication within host cells. creative-diagnostics.comnih.gov this compound, guanidino-tamiphosphor, and their monoesters have demonstrated potent anti-influenza activities in such assays. psu.edu
Specifically, the 50% effective concentrations (EC50) have been determined to quantify this activity. For the wild-type H1N1 virus, this compound monoalkyl esters (3c-3f) showed EC50 values ranging from 13.1 nM to 58.6 nM. psu.edu Guanidino-tamiphosphor monoesters (4c-4f) also displayed potent activity, with EC50 values between 3.3 nM and 180 nM against the same strain. psu.edu Notably, guanidino-tamiphosphor (4a) and its monoester (4c) were effective against oseltamivir-resistant influenza strains in cell-based assays, with the monoester showing over 10-fold more potency than oseltamivir against the resistant strain. nih.gov Importantly, these potent anti-influenza agents were found to be non-toxic to Madin-Darby Canine Kidney (MDCK) cells at high concentrations. nih.gov
| Compound | Wild-type (WSN) EC50 (nM) | H275Y EC50 (nM) |
| 3c | 47 ± 4 | 490 ± 470 |
| 3d | 58.6 ± 6.2 | 9154 ± 32 |
| 3e | 18.3 ± 0.4 | >10,000 |
| 3f | 13.1 ± 6.9 | >10,000 |
| 4c | 180 ± 14 | 900 ± 200 |
| 4d | 7.6 ± 3.5 | 97 ± 18 |
| 4e | 9.3 ± 8.7 | 262 ± 11 |
| 4f | 3.3 ± 2.1 | 224 ± 16 |
Data from cell-based antiviral assays of this compound monoalkyl esters against wild-type H1N1 and oseltamivir-resistant influenza viruses. psu.edu
Preclinical Metabolic Fate and Biotransformation
Stability in Biological Milieus (e.g., Simulated Gastric Fluid, Liver Microsomes)
Studies have shown that these compounds are stable in simulated gastric fluid, which is crucial for surviving the acidic environment of the stomach after oral ingestion. nih.govnih.govacs.org Furthermore, they have exhibited stability in the presence of liver microsomes, indicating a resistance to rapid metabolic breakdown by hepatic enzymes. nih.govnih.govresearchgate.net This stability extends to human blood, where the compounds also remain stable and are largely free from binding to plasma proteins. nih.govnih.govacs.org
Conversion Pathways of this compound Prodrugs
The prodrug strategy is often employed to improve the oral bioavailability of active pharmaceutical ingredients. nih.gov Oseltamivir, for example, is a prodrug that is hydrolyzed by hepatic esterases to its active form, oseltamivir carboxylate. ntu.edu.tw Similarly, monoester derivatives of this compound have been investigated as potential prodrugs.
However, the conversion of these phosphonate monoesters to their corresponding free phosphonic acids appears to be limited. For instance, the monoethyl ester of guanidino-tamiphosphor (4c) did not show conversion to its free acid form (4a) in rats after intravenous administration. nih.govnih.govacs.org A partial conversion of 4c was observed with oral administration, though the absolute oral bioavailability of these compounds was found to be less than 12%. nih.govnih.govacs.org Research indicates that the phosphonate monoethyl ester 3c acts more as a drug itself rather than a prodrug, as it is not significantly metabolized to the free phosphonic acid 3a in animal experiments. psu.edu This suggests that the monoester form retains sufficient activity, likely due to the negative charge on the phosphonate group enabling necessary electrostatic interactions within the neuraminidase active site. psu.edu
Animal Model Efficacy Studies
Animal models are indispensable for evaluating the in vivo efficacy of antiviral drug candidates before they can be considered for human trials. mdpi.comfrontiersin.org The mouse model is a primary tool for these initial investigations. mdpi.com
Studies have demonstrated that this compound and its diethyl ester are orally bioavailable and effective in protecting mice against lethal challenges with influenza viruses. sinica.edu.tw When compared to Tamiflu, both this compound and its diethyl ester were found to be more effective against the H1N1 human influenza virus. sinica.edu.tw They showed at least equal effectiveness against a recombinant H5N1 virus. sinica.edu.tw
In a specific study, mice infected with a lethal dose (10 MLD50) of influenza A/WSN/33 (H1N1) virus all succumbed to the infection by day 5. sinica.edu.tw However, treatment with this compound resulted in a 50% survival rate at day 14 post-infection. sinica.edu.tw Furthermore, oseltamivir phosphonic acid (this compound, 3a), its monoethyl ester (3c), guanidino-tamiphosphor (4a), and its monoethyl ester (4c) have been shown to significantly protect mice from infection with lethal doses of influenza viruses when administered orally. nih.govnih.gov
The ferret is another important animal model for influenza research as they exhibit human-like symptoms upon infection. frontiersin.org While specific efficacy data for this compound in ferrets is not detailed in the provided context, this model is crucial for assessing antiviral effectiveness, particularly concerning viral shedding and clinical symptoms. frontiersin.orgnih.gov
Survival and Viral Load Reduction in Murine Models
Studies in murine models have demonstrated the in vivo antiviral efficacy of this compound and its derivatives against various influenza virus strains, including those resistant to oseltamivir. nih.gov When mice were infected with a lethal dose (10x LD₅₀) of the A/WSN/33 (H1N1) influenza virus, oral administration of this compound (TP) and its monoethyl ester congener resulted in significant protection and improved survival rates compared to untreated groups. nih.gov Notably, at a dose of 1 mg/kg/day, the monoethyl ester of a guanidino-tamiphosphor congener (TPG monoester) showed superior protection in terms of mouse survival compared to other tested compounds. nih.gov Even at a reduced dose, both the this compound monoethyl ester and the TPG monoester offered partial protection, indicating potent efficacy in this infection model. nih.gov
The protective effects of these phosphonate compounds were also evaluated against an oseltamivir-resistant influenza A (H1N1) virus strain, A/WSN/33/H275Y. nih.gov In this challenge, this compound and its related phosphonates provided significant survival advantages over oseltamivir at a 1 mg/kg/day dose. nih.gov While oseltamivir-treated mice showed no significant protection at this dose compared to the control group, the groups treated with this compound, its monoethyl ester, guanidino-tamiphosphor, and its monoethyl ester all showed markedly improved survival rates. nih.gov
Furthermore, against the highly pathogenic avian H5N1 influenza virus (A/Vietnam/1194/2004), these compounds also conferred significant protection. nih.gov Mouse experiments have consistently shown the antiviral effectiveness of oseltamivir phosphonate congeners, particularly the guanidino-derivatives, in improving mouse survival following challenges with multiple strains of influenza A, including H1N1, oseltamivir-resistant H1N1, and avian H5N1. nih.gov
| Compound | Influenza Strain | Survival Rate (%) at 1 mg/kg/day |
|---|---|---|
| This compound (TP) | A/WSN/33/H275Y (Oseltamivir-Resistant) | 80% |
| TP Monoethyl Ester | A/WSN/33/H275Y (Oseltamivir-Resistant) | 60% |
| Guanidino-Tamiphosphor (TPG) | A/WSN/33/H275Y (Oseltamivir-Resistant) | 80% |
| TPG Monoethyl Ester | A/WSN/33/H275Y (Oseltamivir-Resistant) | 80% |
| Oseltamivir | A/WSN/33/H275Y (Oseltamivir-Resistant) | 20% |
| Water (Control) | A/WSN/33/H275Y (Oseltamivir-Resistant) | 0% |
*Statistically significant protection compared to oseltamivir-treated mice (P<0.05). Data sourced from studies on mice challenged with 10x LD₅₀ of the virus. nih.gov
Efficacy in Ferret Models
The ferret is widely regarded as the gold-standard animal model for preclinical evaluation of influenza therapeutics. plos.orgfrontiersin.orgnih.govresearchgate.netiitri.org This is due to their natural susceptibility to human influenza viruses without the need for prior viral adaptation, and because the clinical course of the infection, including symptoms like fever and viral shedding kinetics, closely mimics the disease in humans. frontiersin.orgnih.govresearchgate.net The ferret model is extensively used to assess the efficacy of antiviral drugs, study viral pathogenesis and transmission, and evaluate vaccine candidates. plos.orgfrontiersin.orgmdpi.comnoblelifesci.com
Correlation between In Vitro Susceptibility and In Vivo Efficacy
The relationship between the in vitro inhibitory activity of an antiviral compound and its in vivo effectiveness is a critical aspect of drug development. For this compound, a clear correlation is observable, though it is influenced by pharmacokinetic factors. In vitro assays show that this compound (oseltamivir phosphonic acid) is a more potent inhibitor of the influenza neuraminidase (NA) enzyme than its monoester derivatives, as indicated by lower IC₅₀ values. plos.org However, in cell-based assays that measure the inhibition of viral replication, the monoester forms often show comparable or even enhanced activity. plos.org
This apparent discrepancy is attributed to the improved cellular uptake of the monoester compounds. plos.org The phosphonate group of this compound is highly charged at physiological pH, which can limit its ability to cross cell membranes. nih.gov By masking one of the acidic protons with an ethyl group, the resulting monoester has improved lipophilicity, which facilitates its entry into cells where viral replication occurs. plos.org This demonstrates that while direct enzyme inhibition (in vitro susceptibility) is a fundamental prerequisite for activity, factors governing bioavailability and intracellular concentration are crucial for predicting in vivo efficacy.
Furthermore, this compound and its guanidino-congener (TPG) were found to be highly effective against oseltamivir-resistant influenza strains in both enzyme and cell-based assays. plos.org This potent in vitro activity against resistant mutants translated directly to superior in vivo efficacy in murine models, where this compound and its derivatives provided significantly better protection against an oseltamivir-resistant H275Y mutant virus compared to oseltamivir itself. nih.gov This highlights a strong positive correlation between in vitro susceptibility data against resistant strains and the observed in vivo therapeutic benefit.
| Compound | A/WSN/33 (H1N1) | A/WSN/33/H275Y (Resistant H1N1) | A/Vietnam/1194/04 (H5N1) | B/Taiwan/04/05 |
|---|---|---|---|---|
| This compound (TP) | 0.14 ± 0.01 | 0.17 ± 0.02 | 0.08 ± 0.01 | 1.17 ± 0.16 |
| TP Monoethyl Ester | 1.13 ± 0.04 | 1.61 ± 0.06 | 0.48 ± 0.04 | 13.6 ± 2.1 |
| Guanidino-Tamiphosphor (TPG) | 0.05 ± 0.01 | 0.13 ± 0.01 | 0.03 ± 0.01 | 0.29 ± 0.03 |
| TPG Monoethyl Ester | 0.43 ± 0.02 | 0.68 ± 0.03 | 0.13 ± 0.01 | 2.71 ± 0.25 |
| Oseltamivir Carboxylate | 0.38 ± 0.03 | 145 ± 12 | 0.26 ± 0.02 | 1.58 ± 0.11 |
Prodrug Design Principles for Phosphonate-Based Inhibitors
The design of phosphonate-based inhibitors like this compound often incorporates prodrug strategies to overcome inherent pharmacokinetic challenges. plos.org Phosphonates are structural mimics (isosteres) of phosphates, where a chemically stable carbon-phosphorus (C-P) bond replaces the more labile oxygen-phosphorus (O-P) bond of a phosphate. nih.govplos.org This modification confers metabolic stability. However, the phosphonate group is highly acidic and carries a negative charge at physiological pH, which severely limits its passive diffusion across biological membranes and results in poor oral bioavailability. nih.govplos.org
The core principle of prodrug design for phosphonates is to temporarily mask this problematic charged group with neutral, lipophilic moieties. nih.govplos.org These promoieties are designed to be cleaved off by enzymes in the body, releasing the active phosphonate drug at or near its site of action. nih.gov
Several key prodrug strategies have been developed for phosphonates:
Acyloxyalkyl Esters: This is a widely successful approach where the phosphonate is derivatized with groups like pivaloyloxymethyl (POM) or POC (pivaloyloxymethylcarbonate). nih.gov These esters are cleaved by cellular esterases to generate an unstable intermediate, which then spontaneously releases the active drug. nih.gov This strategy significantly enhances cell permeability and oral absorption. nih.govplos.org
Amidates: In this strategy, the phosphonate is masked with amino acid-based moieties, forming phosphonamidates. nih.gov These can be advantageous as their cleavage byproducts are natural amino acids, which are generally non-toxic. nih.gov The tenofovir (B777) alafenamide prodrug is a clinical example of this approach. nih.gov
Monoesters: As seen with this compound congeners, creating a simple monoalkyl ester can improve lipophilicity and cellular uptake. plos.orgmdpi.com Interestingly, studies indicate that the monoethyl ester of this compound acts as an active drug itself rather than a prodrug that converts to the parent phosphonic acid. mdpi.com This highlights a nuanced approach where partial masking of the phosphonate can balance the need for membrane permeability with the requirement of a negative charge for binding to the target enzyme. mdpi.com The choice of the ester group is critical; while a longer alkyl chain (e.g., hexyl) can further increase lipophilicity and intestinal absorption, it may also lead to faster metabolism, resulting in no net gain in bioavailability compared to a smaller ester like the ethyl form. mdpi.com
Ultimately, the goal of these designs is to create an orally bioavailable compound that can efficiently deliver the active phosphonate inhibitor to its target, thereby maximizing therapeutic efficacy. nih.govplos.org
Mechanisms of Resistance and Overcoming Challenges
Molecular Basis of Neuraminidase Mutations Conferring Resistance
Resistance to neuraminidase inhibitors is primarily conferred by amino acid substitutions within or near the enzyme's active site, which reduce the binding affinity of the inhibitor. preprints.orgnih.gov
Two of the most well-characterized mutations conferring resistance to oseltamivir (B103847) in N1 subtype influenza viruses are H275Y (Histidine to Tyrosine at position 275) and N294S (Asparagine to Serine at position 294). preprints.orgwikidoc.org
H275Y Mutation: This is the most common mutation associated with oseltamivir resistance in H1N1 and H5N1 strains. nih.govisirv.org The substitution of the smaller histidine residue with the bulkier tyrosine at position 275 induces a significant conformational change in the NA active site. nih.gov Specifically, the bulky tyrosine side chain repels the carboxyl group of a nearby glutamic acid residue (E277 in N1 numbering, E276 in N2 numbering), preventing the reorientation of this residue that is necessary for optimal oseltamivir binding. isirv.orgnih.gov This steric hindrance dramatically reduces the inhibitor's ability to bind effectively, leading to a significant decrease in susceptibility. nih.govrcsb.org For instance, the H275Y mutation can cause a 750-fold reduction in susceptibility to oseltamivir. nih.gov While H275Y confers high-level resistance to oseltamivir, viruses with this mutation often remain susceptible to other inhibitors like zanamivir (B325). nih.govnih.govresearchgate.net
N294S Mutation: This mutation, found in both N1 and N2 subtypes, also leads to reduced sensitivity to oseltamivir. nih.govresearchgate.net The N294S mutation can disrupt the electrostatic potential and hydrogen-bond network within the active site, thereby impairing inhibitor binding. researchgate.netplos.org
Other mutations, such as E119V and R292K in H3N2 viruses, also contribute to oseltamivir resistance by altering hydrogen bonding and the hydrophobic environment critical for drug interaction. isirv.orgasm.org
The binding of an inhibitor to the neuraminidase active site is a dynamic process guided by electrostatic forces. plos.org The active site contains a triad (B1167595) of highly conserved, positively charged arginine residues (R118, R292, R371) that form strong electrostatic interactions with the negatively charged carboxylate group of oseltamivir. psu.edudoi.org Molecular dynamics simulations have revealed the presence of an "electrostatic binding funnel" that directs the inhibitor into its binding site. plos.org
Mutations can disrupt this process in several ways:
Altered Electrostatic Potential: Resistance mutations can change the electrostatic landscape of the binding pocket. uiuc.edu For example, the H275Y mutation alters the orientation of residues, which in turn affects the electrostatic surface and weakens the favorable interactions required to stabilize the drug-enzyme complex. plos.orgresearchgate.net
Disruption of Hydrogen Bonding: The guanidinium (B1211019) group of zanamivir and the amino group of oseltamivir form electrostatic interactions with negatively charged residues like E119 and E227. doi.orgnih.gov Mutations such as E119G can eliminate these crucial interactions, leading to resistance. nih.gov Similarly, weakened hydrogen bonding between the inhibitor and residues like E276 and D151 has been observed in resistant mutants. researchgate.net
Tamiphosphor's Activity Against Oseltamivir-Resistant Strains
This compound was specifically designed to overcome the limitations of oseltamivir, particularly against resistant strains. sinica.edu.twresearchgate.net Its key structural feature is the replacement of oseltamivir's carboxylate group (-COO⁻) with a phosphonate (B1237965) group (-PO₃²⁻). nih.govsinica.edu.tw This substitution provides a significant advantage in binding to the neuraminidase active site, especially in resistant mutants. nih.gov
The phosphonate group is a bioisostere of the carboxylate group but exhibits stronger electrostatic interactions with the three arginine residues (R118, R292, R371) in the active site. nih.govpsu.edu This enhanced binding affinity allows this compound to remain a potent inhibitor even when mutations like H275Y are present. nih.govresearchgate.net The phosphonate moiety can maintain effective interactions within the active site, bypassing the steric hindrance that cripples oseltamivir's binding. researchgate.net
Studies have demonstrated that this compound and its derivatives are highly active against oseltamivir-resistant influenza strains, including those with the H275Y mutation. nih.govpsu.edu Further modifications, such as replacing the amino group at the C-5 position with a more basic guanidino group to create guanidino-tamiphosphor (TPG), have shown even more remarkable inhibitory activity against H275Y mutants. nih.govpsu.edu
| Compound | Virus Strain | Wild-Type (A/WSN/1933) IC₅₀ (nM) | H275Y Mutant IC₅₀ (nM) | Reference |
|---|---|---|---|---|
| Oseltamivir Carboxylate | A/H1N1 | 0.48 ± 0.04 | 174 ± 8.6 | nih.gov |
| This compound (TP) | A/H1N1 | 0.28 ± 0.01 | 17.4 ± 8.6 | nih.gov |
| Guanidino-Tamiphosphor (TPG) | A/H1N1 | 0.13 ± 0.01 | 0.4 ± 0.05 | nih.gov |
| TPG Monoethyl Ester (4c) | A/H1N1 | 1.1 ± 0.1 | 25.1 ± 6.6 | psu.edu |
Strategies to Combat Emerging Resistance in Neuraminidase Inhibitors
The success of this compound highlights key strategies for developing next-generation antivirals that can preemptively address resistance. sinica.edu.twtandfonline.com
The development of new anti-influenza drugs focuses on creating molecules that are less susceptible to existing resistance mechanisms. researchgate.netflintbox.com Key strategies include:
Targeting Conserved Regions: Designing inhibitors that bind to highly conserved regions of the active site, which are less likely to mutate without compromising viral fitness, is a primary goal. longdom.org
Multivalent and Bifunctional Inhibitors: Connecting two or more inhibitor molecules can increase binding affinity and avidity for the target enzyme. tandfonline.comrsc.org
Exploring New Chemical Scaffolds: Moving beyond the cyclohexene (B86901) ring of oseltamivir to new platforms, such as rigid bicyclic structures or boron-containing derivatives, can lead to novel binding modes that are effective against mutant enzymes. nih.govacs.orgacs.org
Mechanism-Based Inhibitors: Designing compounds that form a long-lasting covalent bond with the enzyme, such as difluorosialic acid (DFSA) compounds, can inactivate the enzyme for a much longer duration, making them less prone to resistance. flintbox.com
Specific structural modifications to existing inhibitors are a proven strategy to restore or maintain efficacy against resistant strains. nih.govtandfonline.com The design of this compound is a prime example of this approach. sinica.edu.tw
Bioisosteric Replacement: As demonstrated by this compound, replacing a key functional group (carboxylate) with a bioisostere (phosphonate) can enhance electrostatic interactions and overcome resistance. nih.govresearchgate.netportlandpress.com This principle can be applied to other parts of the inhibitor molecule.
Targeting Adjacent Cavities: The neuraminidase active site has adjacent pockets, like the 150-cavity, that can be targeted. tandfonline.comlongdom.org Adding chemical moieties to an inhibitor that can form interactions within these cavities can anchor the drug more firmly, compensating for the loss of affinity caused by resistance mutations. nih.govnih.gov For example, adding alkyl substituents to this compound monoesters allows them to occupy a cavity near the active site, enhancing affinity through hydrophobic interactions. psu.edunih.gov
Restoring Key Interactions: In cases where a mutation eliminates a key interaction (e.g., a salt bridge), the inhibitor can be modified to restore a similar interaction. asm.org This might involve reversing the charge on a functional group of the drug to interact favorably with a mutated residue in the enzyme. asm.org
By combining detailed structural knowledge of the neuraminidase active site with innovative chemical synthesis, researchers can continue to develop robust inhibitors capable of combating the evolving threat of influenza virus resistance. rsc.orgnih.gov
Analytical Methodologies for Tamiphosphor Research
Chromatographic Techniques
Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and purification of the components of a mixture. For Tamiphosphor, chromatographic techniques are essential for assessing its purity after synthesis and for quantifying it in complex biological samples.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase under high pressure. In the context of this compound research, HPLC is primarily used to assess the purity of synthesized batches and to quantify the compound.
Detailed research findings indicate that the purity of this compound and its congeners is routinely assessed to be ≥95% using reverse-phase HPLC. psu.edu A common setup involves an HC-C18 column, which is a type of silica-based stationary phase modified with 18-carbon alkyl chains, making it hydrophobic. psu.edu The separation is typically achieved using an isocratic mobile phase, meaning the composition of the solvent remains constant throughout the run. For this compound, a mixture of methanol (B129727) and water is often employed. psu.edu Detection of the compound as it elutes from the column is commonly performed using a UV detector set at a specific wavelength, such as 214 nm, where the molecule absorbs light. psu.edu
The selection of these parameters is critical for achieving good separation and a stable baseline. The method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure it is fit for its purpose, assessing parameters like linearity, accuracy, precision, and robustness. nih.govjrespharm.comresearchgate.netturkjps.org
Table 1: Typical HPLC Conditions for this compound Purity Analysis
| Parameter | Condition | Source(s) |
|---|---|---|
| Instrument | Agilent 1100 series or equivalent | psu.edu |
| Column | HC-C18 (250 mm x 4.6 mm, 5 µm) | psu.edu |
| Mobile Phase | Methanol/Water (e.g., 40:60 v/v) | psu.edu |
| Elution Mode | Isocratic | jrespharm.comturkjps.org |
| Flow Rate | 1.0 mL/min | nih.govturkjps.org |
| Detection | UV Spectrophotometry at 214 nm | psu.edu |
| Purity Standard | ≥95% | psu.edu |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Matrices
When analyzing this compound in complex biological matrices such as plasma, urine, or tissue extracts, a more selective and sensitive technique than HPLC with UV detection is required. wikipedia.org Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the mass analysis capability of tandem mass spectrometry. wikipedia.orgnih.gov This synergy allows for the reliable quantification of analytes at very low concentrations, even in the presence of numerous interfering substances. nih.gov
The process involves several key steps:
Sample Preparation : Biological samples require preparation to remove major interferences like proteins and salts. nih.gov Techniques such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are employed. nih.gov
Chromatographic Separation (LC) : The prepared sample is injected into an HPLC system to separate this compound from other remaining matrix components. wikipedia.org
Ionization : As the separated components elute from the LC column, they enter the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI), where they are converted into gas-phase ions. nih.gov
Tandem Mass Spectrometry (MS/MS) : In the mass spectrometer, specific ions corresponding to this compound (precursor ions) are selected, fragmented, and the resulting characteristic fragment ions (product ions) are detected. nih.gov This two-stage mass filtering significantly enhances selectivity and reduces background noise.
A major challenge in LC-MS/MS analysis of complex samples is the "matrix effect," where co-eluting compounds can suppress or enhance the ionization of the target analyte, affecting accuracy and reproducibility. nih.govoup.com Method development for this compound in biological fluids would involve optimizing the sample cleanup and chromatographic conditions to minimize these effects. nih.gov The development of LC-MS/MS methods for other phosphonate (B1237965) compounds demonstrates the technique's suitability for accurately measuring these types of molecules in biological systems. nih.govoup.comacs.org
Spectroscopic and Spectrometric Approaches
Spectroscopic and spectrometric methods provide information about a molecule's structure and concentration by measuring its interaction with electromagnetic radiation. These techniques are indispensable for the structural elucidation and routine analysis of this compound.
UV-Visible Spectrophotometry
UV-Visible spectrophotometry measures the absorption of ultraviolet or visible light by a substance in solution. aelabgroup.comdrawellanalytical.comtechnologynetworks.com According to the Beer-Lambert law, the amount of light absorbed at a specific wavelength is directly proportional to the concentration of the analyte in the solution. byjus.com
For this compound, this technique is most commonly used as the detection method in HPLC, as described previously. psu.edu A standalone UV-Vis spectrophotometer can also be used for the quantitative analysis of pure this compound solutions. pnrjournal.comresearchgate.netarabjchem.org The procedure involves recording the UV spectrum to identify the wavelength of maximum absorbance (λmax). technologynetworks.com A calibration curve is then constructed by measuring the absorbance of a series of standard solutions of known concentrations at this λmax. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. For organophosphate compounds, absorption maxima are often found in the UV range. cwejournal.orgajrconline.org For example, a method for Oseltamivir (B103847) Phosphate, a related compound, was developed using a λmax of 218 nm in methanol. cuni.cz
Table 2: UV-Visible Spectrophotometry Method Validation Parameters
| Parameter | Description | Source(s) |
|---|---|---|
| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration within a given range. | jrespharm.comresearchgate.net |
| Accuracy | The closeness of test results to the true value, often assessed via recovery studies. | jrespharm.comresearchgate.net |
| Precision | The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | jrespharm.comresearchgate.net |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | jrespharm.comresearchgate.net |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | jrespharm.comresearchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. rssl.comeuropeanpharmaceuticalreview.com It exploits the magnetic properties of certain atomic nuclei, such as ¹H (proton), ¹³C, and ³¹P, providing detailed information about the chemical environment and connectivity of atoms within a molecule. europeanpharmaceuticalreview.commdpi.com
For this compound, NMR is crucial for confirming its successful synthesis and verifying its molecular structure. googleapis.com
¹H NMR : Provides information on the number and types of hydrogen atoms, their connectivity through spin-spin coupling, and their chemical environment.
¹³C NMR : Shows the number of unique carbon atoms in the molecule. mdpi.com
³¹P NMR : This is particularly important for this compound, as it directly observes the phosphorus atom of the phosphonate group. oxinst.comhuji.ac.ilavantiresearch.com The chemical shift in ³¹P NMR provides definitive evidence of the phosphorus oxidation state and its chemical environment, distinguishing it from other phosphorus-containing functional groups. oxinst.com
Together, one- and two-dimensional NMR experiments allow for the complete assignment of all proton, carbon, and phosphorus signals, confirming the constitution and stereochemistry of this compound. mdpi.com
X-ray Diffraction for Crystal Structure Determination
X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule. wikipedia.orgiastate.edu The technique involves irradiating a well-ordered crystal with X-rays and analyzing the resulting diffraction pattern of scattered rays. wikipedia.org This pattern provides the information needed to calculate the electron density throughout the crystal, from which a model of the atomic positions, bond lengths, and bond angles can be built and refined. wikipedia.orgmigrationletters.com
X-ray structural analysis has been successfully applied to this compound, yielding suitable monocrystals whose structures were determined. cuni.czsemanticscholar.org The resulting data provide unambiguous confirmation of the compound's molecular geometry and stereochemistry. Key information obtained from an X-ray crystal structure analysis includes the crystal system, space group, and unit cell dimensions. nih.gov This level of structural detail is invaluable for understanding how this compound interacts with its biological target, such as the neuraminidase enzyme. cuni.cz
Biochemical Assay Methods for Enzyme Inhibition
The evaluation of this compound as an enzyme inhibitor relies on various biochemical assay methods designed to quantify its interaction with target enzymes, primarily influenza neuraminidase (NA). These assays are fundamental in determining the potency and mechanism of inhibition, providing critical data for understanding its potential as an antiviral agent. Methodologies range from traditional enzyme kinetic assays to advanced high-throughput screening platforms.
Standard Kinetic Assays
Standard kinetic assays are a cornerstone for characterizing the inhibitory activity of compounds like this compound. A widely used method is the fluorometric assay, which measures the enzymatic activity of neuraminidase. portlandpress.comnih.gov This assay typically employs a fluorogenic substrate, such as 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (4-MUNANA), which upon cleavage by NA, releases a fluorescent product (4-methylumbelliferone). portlandpress.compsu.edumdpi.com The rate of fluorescence increase is directly proportional to the enzyme's activity.
To determine the inhibitory potency, the assay is performed in the presence of varying concentrations of the inhibitor. psu.edu The data are used to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. psu.edu Furthermore, these assays allow for the determination of the inhibition constant (Ki), a more precise measure of the inhibitor's binding affinity. portlandpress.comnih.gov Research has shown that this compound and its derivatives are potent inhibitors of influenza neuraminidase, with Ki values in the nanomolar range, comparable to other established inhibitors like oseltamivir carboxylate. portlandpress.com For instance, a standard kinetic assay determined the Ki value of this compound to be 26 nM against the 2009 H1N1 pandemic influenza virus neuraminidase. portlandpress.com
| Compound | Target Enzyme | Ki Value (nM) |
|---|---|---|
| This compound (2) | NA2009wt | 26 |
| This compound Derivative (1) | NA2009wt | 24 |
| Oseltamivir Carboxylate (4) | NA2009wt | 24 |
DNA-Linked Inhibitor Antibody Assay (DIANA) as a Screening Tool
The DNA-Linked Inhibitor Antibody Assay (DIANA) is a highly sensitive and innovative method that has been adapted for high-throughput screening of potential influenza neuraminidase inhibitors. proteopedia.orgnih.govnih.gov This assay format allows for the rapid evaluation of inhibition constants from a single inhibitor concentration. nih.govnih.gov
The development of a DIANA-type assay for neuraminidase inhibitors involved the strategic use of a this compound derivative. proteopedia.orgnih.gov Researchers designed and synthesized a detection probe by linking a this compound derivative to a reporter DNA oligonucleotide. nih.gov The assay principle is based on competition. proteopedia.orgnih.gov First, the neuraminidase enzyme is captured by an antibody immobilized on a multiwell plate. portlandpress.comnih.gov Then, the test compound and the DNA-linked this compound probe compete for binding to the active site of the captured enzyme. proteopedia.orgnih.gov The amount of the DNA-linked probe that successfully binds to the enzyme is then quantified using quantitative polymerase chain reaction (qPCR), a method capable of detecting extremely small quantities of DNA. nih.gov
This novel assay was validated by comparing its results with those from the standard fluorometric assay. nih.govnih.gov The DIANA method proved to be a reliable tool for sensitive neuraminidase detection and high-throughput screening. nih.gov It was demonstrated that Ki values could be accurately determined from single-well measurements. nih.gov
| Analytical Method | Average Calculated Ki (nM) |
|---|---|
| DNA-Linked Inhibitor Antibody Assay (DIANA) | 52 ± 9 |
| Standard Enzyme Kinetics (Fluorometric Assay) | 26 ± 4 |
This adaptation of the DIANA protocol, utilizing a this compound-based probe, represents a significant advancement in the screening of new neuraminidase inhibitors, offering higher sensitivity and throughput compared to traditional methods. proteopedia.orgnih.gov
Future Directions and Research Gaps
Exploration of Novel Synthetic Routes for Scalable Production
The viability of any pharmaceutical agent is heavily dependent on the ability to produce it on a large scale in a cost-effective and efficient manner. While initial syntheses of Tamiphosphor have been established, future research must focus on developing novel synthetic routes optimized for industrial production. google.comacs.org
Table 1: Comparison of Selected Synthetic Strategies for this compound and its Precursors
| Starting Material | Key Reactions/Strategies | Advantages | Challenges/Future Work |
| D-xylose | Intramolecular Horner-Wadsworth-Emmons (HWE) reaction. nih.govacs.org | Utilizes a chiral precursor. acs.org | Can be a lengthy pathway with moderate overall yields. google.com |
| Bromobenzene | Not specified in detail in the search results, but mentioned as a starting material. nih.gov | Potentially inexpensive starting material. | Requires further optimization for scalability. |
| (1S-cis)-3-bromo-3,5-cyclohexadiene-1,2-diol | Regio- and stereoselective bromoamidation, palladium-catalyzed phosphonylation. wipo.int | High yield (>20%), crystalline intermediates, avoids complex purification. wipo.int | Further scale-up studies needed. |
| 4-hydroxycyclohexenone | Stereoselective aziridination, enzymatic resolution. researchgate.net | Achieves high enantiomeric excess. researchgate.net | Involves a significant number of steps (12+) for the final compound. researchgate.net |
Deeper Characterization of Binding Thermodynamics and Kinetics
Understanding precisely how a drug interacts with its target at a molecular level is fundamental to improving its efficacy and overcoming resistance. The phosphonate (B1237965) group of this compound was designed as a bioisostere of the carboxylate in oseltamivir (B103847), with the rationale that it would form stronger electrostatic interactions with the three highly conserved arginine residues (Arg118, Arg292, and Arg371) in the active site of influenza neuraminidase. nih.govpsu.edu
This hypothesis has been validated by thermodynamic, kinetic, and structural studies. nih.gov Isothermal titration calorimetry has been used to characterize the binding thermodynamics of this compound to the neuraminidase catalytic domain, while X-ray crystallography has provided a high-resolution (1.8 Å) structure of the enzyme-inhibitor complex. nih.govmedvik.cz These studies confirm that the phosphonate moiety engages in extensive hydrogen bonding with the arginine triad (B1167595). psu.edu Molecular modeling suggests the phosphonate group in this compound forms up to eight hydrogen bonds with the active site residues, compared to six for the carboxylate of oseltamivir. psu.edu
Future research must expand on this foundation. Deeper characterization is needed across a wider range of influenza A and B subtypes and, crucially, against a panel of clinically relevant neuraminidase mutants that confer resistance to existing drugs, such as the H275Y mutation. researchgate.netnih.gov Comparative kinetic and thermodynamic analyses of these interactions will elucidate the molecular basis for this compound's high potency against resistant strains. nih.gov Furthermore, structural studies of this compound derivatives, such as those with modified side chains designed to probe adjacent regions like the 150-cavity, will provide a more complete picture of the enzyme's flexibility and reveal new opportunities for inhibitor design. doi.org
Rational Design of Multi-Targeted Inhibitors
A promising strategy to enhance antiviral efficacy and combat drug resistance is the development of single chemical entities that can engage multiple targets. Future research should focus on the rational design of multi-targeted inhibitors based on the this compound scaffold.
One approach involves creating bifunctional conjugates that link this compound to another therapeutic agent. tandfonline.comnih.gov For instance, severe influenza infections are often characterized by an overactive inflammatory response, or "cytokine storm," which can cause significant pathology. nih.govacs.org Conjugating this compound to an anti-inflammatory agent could create a dual-action drug that simultaneously inhibits viral replication and suppresses the harmful host inflammatory response. nih.govgoogle.com This synergistic approach has been explored with other neuraminidase inhibitors like zanamivir (B325), where conjugation to caffeic acid yielded a compound with both neuraminidase inhibitory and cytokine-suppressing activities. nih.govacs.org
Another multi-targeted strategy is to conjugate this compound to an inhibitor of a different viral protein, such as the influenza polymerase. This would create a single molecule capable of blocking two distinct and essential stages of the viral life cycle, which could dramatically lower the probability of resistance emerging. The design of such conjugates requires careful selection of linkers that maintain the optimal binding orientation for both pharmacophores at their respective targets.
Development of Advanced Prodrug Systems
A significant hurdle for the clinical development of this compound is its poor oral bioavailability, a direct consequence of the highly polar, negatively charged phosphonate group which hinders passage across intestinal membranes. nih.govresearchgate.net To overcome this, research has focused on prodrug strategies, where the phosphonate is temporarily masked with chemical groups that are cleaved off by enzymes in the body to release the active drug. nih.govnih.gov
The primary approach has been the synthesis of monoethyl esters of this compound. nih.gov While these monoesters show improved lipophilicity and can be active in their own right, their oral bioavailability remains low (around 12% or less), and in vivo conversion to the parent phosphonic acid can be inefficient. nih.govpsu.edu
Future research must therefore focus on the development of more advanced prodrug systems. nih.gov This includes exploring a variety of different ester-based masks, such as acyloxyalkyl esters (e.g., pivaloyloxymethyl or POM) or alkoxyalkyl esters, which have been used successfully for other phosphonate drugs to improve oral absorption. nih.govnih.govacs.org Another sophisticated approach is the design of prodrugs that target specific intestinal membrane carriers to facilitate active transport into the bloodstream. nih.gov Investigating different formulations, such as encapsulation in liposomes or ion-pairing with lipophilic counterions, could also significantly enhance absorption. nih.gov The ultimate goal is to identify a prodrug of this compound that provides high oral bioavailability and consistent, efficient release of the active compound in the body. researchgate.net
Investigation of Broad-Spectrum Antiviral Activity Beyond Influenza
The primary focus of this compound research has been its potent activity against a broad spectrum of influenza A and B viruses, including strains resistant to oseltamivir. nih.govflintbox.comresearchgate.net However, the urgent global need for antiviral agents effective against a wider range of pathogens necessitates an investigation into this compound's potential activity beyond influenza. smartscitech.com
Future research should systematically screen this compound and its derivatives against other viruses, particularly other respiratory RNA viruses. thno.org While neuraminidase is a hallmark of influenza viruses, other viruses may possess enzymes with structurally similar active sites that could be susceptible to inhibition. For example, some paramyxoviruses (which include respiratory syncytial virus and human parainfluenza viruses) have hemagglutinin-neuraminidase (HN) proteins that possess sialidase activity, representing a potential, albeit structurally distinct, target.
Furthermore, the development of broad-spectrum antiviral agents is a critical component of pandemic preparedness. asm.orgisirv.org Even if this compound's specific mechanism of action is limited to sialidase inhibition, the chemical scaffolds and synthetic strategies developed could inform the design of inhibitors for other viral targets. Systematic in vitro screening against a diverse panel of viruses is a crucial first step to determine if the therapeutic utility of the this compound class of compounds can be expanded beyond influenza.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of Tamiphosphor that influence its reactivity in experimental settings?
- Methodological Answer: Key properties include solubility (polar vs. nonpolar solvents), thermal stability (determined via thermogravimetric analysis, TGA), crystallinity (X-ray diffraction), and redox behavior (cyclic voltammetry). For reproducible results, document solvent purity, temperature control (±0.1°C), and humidity levels during experiments. Use differential scanning calorimetry (DSC) to identify phase transitions and decomposition thresholds .
Q. What established protocols exist for synthesizing this compound in laboratory conditions?
- Methodological Answer: A common protocol involves reacting phosphorus precursors (e.g., PCl₃) with organic ligands under inert atmospheres. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization is critical. Validate purity using HPLC (C18 column, UV detection at 254 nm) and elemental analysis. For scale-up, optimize stoichiometry and reaction time to minimize byproducts .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s molecular structure?
- Methodological Answer:
- IR Spectroscopy : Identify P=O/P–O bonds (950–1250 cm⁻¹) and P–C stretches (650–750 cm⁻¹) .
- ³¹P NMR : Resolve phosphorus environments (chemical shifts typically δ = 0–50 ppm for phosphates; δ = 100–150 ppm for phosphonates) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns using ESI-TOF or MALDI-TOF.
Advanced Research Questions
Q. How can researchers design experiments to assess this compound’s stability under varying environmental conditions?
- Methodological Answer: Use a factorial design to test variables: pH (2–12), temperature (4–60°C), and light exposure (UV vs. dark). Monitor degradation via HPLC-MS every 24 hours. For accelerated aging studies, apply Arrhenius kinetics to extrapolate shelf-life. Include controls with antioxidants (e.g., BHT) to isolate oxidation pathways .
Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer: Conduct meta-analysis to identify confounding variables (e.g., cell line specificity, assay protocols). Replicate disputed studies with standardized conditions (e.g., MTT assay at 48 hours, 10% FBS). Use statistical tools like ANOVA to assess inter-lab variability. Cross-validate findings with orthogonal assays (e.g., flow cytometry vs. fluorescence microscopy) .
Q. How can this compound’s formulation be optimized for enhanced bioavailability in pharmacological applications?
- Methodological Answer: Employ nanoencapsulation (e.g., liposomes or PLGA nanoparticles) to improve solubility. Characterize particle size via dynamic light scattering (DLS) and validate encapsulation efficiency using dialysis. Test bioavailability in vitro (Caco-2 cell monolayers) and in vivo (plasma pharmacokinetics in rodent models) .
Q. What computational methods are suitable for predicting this compound’s interactions with biological targets?
- Methodological Answer: Use molecular docking (AutoDock Vina) to screen binding affinities with protein targets (e.g., kinases). Validate predictions with molecular dynamics (MD) simulations (GROMACS) over 100-ns trajectories. Compare computed binding energies (MM-PBSA) with experimental IC₅₀ values .
Data Contradiction and Reproducibility
Q. How should researchers address discrepancies in this compound’s reported catalytic activity across studies?
- Methodological Answer: Audit experimental parameters: catalyst loading (mol%), substrate ratios, and reaction atmosphere (O₂ vs. N₂). Use QbD (Quality by Design) principles to map critical process parameters. Publish raw datasets (e.g., reaction yields, NMR spectra) in supplementary materials to enable peer validation .
Tables for Key Experimental Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
